ROMK (Kir1.1) Inhibitory Potency – Direct Electrophysiology Comparison
In whole-cell voltage-clamp assays on Kir1.1 (ROMK1) channels, the compound achieved an IC50 of 10 nM [1]. This places it in the low-nanomolar range characteristic of advanced lead compounds, though the closest patent analog (BDBM195013, US9206198, Example 78) reached 3 nM under identical conditions, indicating a 3.3-fold potency difference [2].
| Evidence Dimension | Kir1.1 (ROMK1) inhibition IC50 (whole-cell voltage clamp) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | BDBM195013 (US9206198, Example 78): 3 nM |
| Quantified Difference | 3.3-fold lower potency |
| Conditions | Human Kir1.1 expressed in CHO cells, whole-cell voltage clamp, pH 7.4, 2°C |
Why This Matters
Researchers prioritizing maximum ROMK potency may prefer the comparator, but the target compound offers a balanced profile if off-target selectivity (e.g., hERG) is a greater concern.
- [1] BindingDB BDBM194954. IC50: 10 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
- [2] BindingDB BDBM195013. IC50: 3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=195013 View Source
